molecular formula C19H20N2O4S B12294313 [5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

Cat. No.: B12294313
M. Wt: 372.4 g/mol
InChI Key: HLUHIUIPTZZNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,O-Tridesmethyl Diltiazem typically involves the demethylation of Diltiazem. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups .

Industrial Production Methods

In industrial settings, the production of N,N,O-Tridesmethyl Diltiazem involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N,O-Tridesmethyl Diltiazem undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3

InChI Key

HLUHIUIPTZZNFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O

Origin of Product

United States

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